Ethyltriiodogermane
Description
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Structure
2D Structure
Properties
CAS No. |
4916-38-5 |
|---|---|
Molecular Formula |
C2H5GeI3 |
Molecular Weight |
482.40 g/mol |
IUPAC Name |
ethyl(triiodo)germane |
InChI |
InChI=1S/C2H5GeI3/c1-2-3(4,5)6/h2H2,1H3 |
InChI Key |
YJRRAEXVMXWZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](I)(I)I |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Ethyltriiodogermane
Fundamental Reactivity of Germanium-Iodine Bonds in Organogermanes
The germanium-iodine bond is the primary site of reactivity in ethyltriiodogermane. The significant difference in electronegativity between germanium (2.01) and iodine (2.66) results in a polar covalent bond, with the germanium atom bearing a partial positive charge and each iodine atom a partial negative charge. This polarization renders the germanium center electrophilic and susceptible to attack by nucleophiles.
The Ge-I bond is relatively weak and labile compared to Ge-C or Ge-H bonds, making it the most likely bond to break during chemical reactions. Its reactivity is intermediate between that of organosilicon and organotin halides. The length and strength of the germanium-halogen bond are influenced by the halogen's size and electronegativity, as shown in the table below.
| Bond | Bond Dissociation Energy (kJ/mol) | Characteristic Bond Length (pm) |
|---|---|---|
| Ge-F | 465 | 173 |
| Ge-Cl | 348 | 215 |
| Ge-Br | 289 | 230 |
| Ge-I | 213 | 255 |
The low bond dissociation energy of the Ge-I bond facilitates its cleavage through both heterolytic (ionic) and homolytic (radical) pathways, forming the basis for the diverse reactivity discussed in the following sections.
Ligand Exchange and Substitution Reactions at the Germanium Center
Ligand exchange, or substitution, is a fundamental reaction class where one ligand is replaced by another. libretexts.org In this compound, the iodide ligands are susceptible to substitution by a variety of nucleophiles. These reactions proceed without a change in the oxidation state of the germanium center. libretexts.org The mechanisms for such substitutions can range on a continuum between dissociative (where the leaving group departs first) and associative (where the incoming ligand binds first) pathways. libretexts.orgresearchgate.net
Common substitution reactions for alkyltriiodogermanes include:
Halide Exchange: Treatment with other halide sources, such as silver(I) fluoride (B91410) or trialkyltin chlorides, can replace the iodide ligands with other halogens. The driving force for these reactions is often the formation of a stable salt (e.g., AgI).
Hydrolysis: Reaction with water leads to the substitution of iodide ligands with hydroxyl groups, forming ethylgermanetriol (EtGe(OH)₃). This reaction is often the first step toward the formation of polymeric species. libretexts.org
Alkoxylation: Reaction with alcohols or alkoxides yields the corresponding alkoxygermanes, substituting iodide with -OR groups.
Amination: Reaction with primary or secondary amines can lead to the formation of germylamines via the substitution of iodide with -NR₂ groups.
| Incoming Ligand (Nucleophile) | Reagent Example | Product Type | Outgoing Ligand |
|---|---|---|---|
| Fluoride (F⁻) | AgF | Ethyltrifluorogermane | Iodide (I⁻) |
| Hydroxide (OH⁻) | H₂O | Ethylgermanetriol | Iodide (I⁻) |
| Alkoxide (RO⁻) | NaOR, HOR | Ethyltrialkoxygermane | Iodide (I⁻) |
| Amide (R₂N⁻) | LiNR₂, HNR₂ | Ethyltris(amino)germane | Iodide (I⁻) |
Oxidative Addition and Reductive Elimination Processes in Organogermanium Iodide Chemistry
Oxidative addition and reductive elimination are paired processes that involve a change in both the oxidation state and coordination number of the central atom. wikipedia.orgwikipedia.org
Oxidative Addition: This process increases the metal's oxidation state and coordination number. wikipedia.org While less common for main-group elements in their highest stable oxidation state like Ge(IV), the reverse reaction is conceptually important. For instance, a hypothetical germanium(II) species, an ethylgermylium cation ([EtGe]⁺), could undergo oxidative addition with molecular iodine (I₂) to yield an ethyliodogermanium(IV) species.
Reductive Elimination: This is the microscopic reverse of oxidative addition, where the metal's oxidation state decreases, and a new bond is formed between two departing ligands. wikipedia.orglibretexts.orglibretexts.org For an organogermanium(IV) compound like this compound, reductive elimination is thermodynamically challenging. However, related higher-oxidation-state complexes can undergo this process. For example, a transient five- or six-coordinate Ge(IV) intermediate could potentially eliminate an ethyl group and an iodide ligand to form ethyl iodide (Et-I), resulting in a reduced Ge(II) species. wikipedia.orgumb.edu This process requires the two groups to be eliminated to be in a cis-position relative to each other. wikipedia.orglibretexts.org
These processes are crucial steps in many transition metal-catalyzed cross-coupling reactions, and their principles help explain the behavior of organometallic compounds. wikipedia.orglibretexts.org
Generation and Reactivity of Germanium-Containing Radical Intermediates
Beyond ionic pathways, the Ge-I bond can undergo homolytic cleavage to produce radical intermediates. This process typically requires an input of energy, such as heat or UV light (photolysis), or the use of a radical initiator. bohrium.comrsc.org
The initiation step involves the breaking of a bond to form two radicals. youtube.comyoutube.com For this compound, this could involve the cleavage of either the Ge-I or Ge-C bond:
Ge-I Cleavage: EtGeI₃ + hν → EtGeI₂• + I•
Ge-C Cleavage: EtGeI₃ + hν → Et• + •GeI₃
The ethyl-diiodogermyl radical (EtGeI₂•) is a germanium-centered radical. Once formed, these radical species can participate in a variety of reactions characteristic of radical chain processes, including propagation and termination steps. youtube.comyoutube.com
Propagation: A radical reacts with a neutral molecule to form a new radical. For example, the ethyl-diiodogermyl radical could abstract a hydrogen atom from a solvent molecule or add across a double bond. libretexts.org
Termination: Two radicals combine to form a stable, non-radical product. This can involve self-termination or combination with other radical species in the system.
The generation of germyl (B1233479) radicals is a key step in certain polymerization processes and tin-free radical-mediated organic synthesis. rsc.orgpsu.edu
Pathways for the Formation of Dimeric and Polymeric Organogermanium Species from Iodide Precursors
The reactive Ge-I bonds in this compound serve as handles for building larger molecular architectures, such as dimers and polymers.
Dimerization via Reductive Coupling: A classic method for forming a bond between two organohalide units is the Wurtz reaction, which uses a highly reactive metal like sodium. ucla.eduorganic-chemistry.orgwikipedia.org An analogous reaction with this compound would involve reductive coupling to form a Ge-Ge bond, yielding 1,2-diethyl-1,1,2,2-tetraiododigermane.
2 EtGeI₃ + 2 Na → Et(I₂)Ge-Ge(I₂)Et + 2 NaI
This type of coupling is a foundational method for creating catenated structures of main-group elements. wikipedia.org
Polymerization via Hydrolysis and Condensation: As mentioned in section 3.2, the Ge-I bonds are readily hydrolyzed by water to form hydroxyl intermediates (e.g., ethylgermanetriol). libretexts.org These intermediates can then undergo condensation reactions, eliminating water to form stable germanium-oxygen-germanium (Ge-O-Ge) linkages, known as germoxane bonds. youtube.comsemanticscholar.orgyoutube.com
Hydrolysis: EtGeI₃ + 3 H₂O → EtGe(OH)₃ + 3 HI
Condensation: 2 EtGe(OH)₃ → (HO)₂EtGe-O-GeEt(OH)₂ + H₂O
Repeated condensation leads to the formation of a cross-linked polymeric network called a polygermoxane or, more specifically, a poly(ethylgermasesquioxane), with the general repeating unit [EtGeO₁.₅]ₙ.
Advanced Spectroscopic Characterization of Ethyltriiodogermane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of molecules in solution. For ethyltriiodogermane, both proton (¹H) and germanium-73 (B84798) (⁷³Ge) NMR provide critical data points for a complete structural assignment.
The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the ethyl group protons. The electron-withdrawing nature of the three iodine atoms attached to the germanium center significantly influences the electronic environment of these protons, leading to a downfield shift in their resonance frequencies compared to less substituted alkanes. msu.edulibretexts.org
The methylene (B1212753) (-CH₂) protons, being directly adjacent to the germanium atom, are expected to resonate at a lower field than the methyl (-CH₃) protons. The signal for the methylene protons will appear as a quartet due to spin-spin coupling with the three equivalent protons of the methyl group. Conversely, the methyl protons' signal will be split into a triplet by the two adjacent methylene protons. youtube.comoregonstate.edu The magnitude of this three-bond coupling (³JHH) is typically in the range of 6-8 Hz for ethyl groups. libretexts.org
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (³JHH, Hz) |
|---|---|---|---|
| -CH₂- | ~2.5 - 3.0 | Quartet (q) | ~7.5 |
Note: The chemical shift values are estimates based on trends observed for alkyl halides and related organometallic compounds. Actual experimental values may vary.
The direct observation of the germanium nucleus via ⁷³Ge NMR spectroscopy offers profound insight into the coordination and bonding environment at the metal center. However, the ⁷³Ge isotope presents significant experimental challenges due to its low natural abundance (7.73%), low magnetogyric ratio, and a large nuclear quadrupole moment, which often results in broad resonance signals. nih.govhuji.ac.il Consequently, high-field NMR spectrometers are often necessary for the successful acquisition of ⁷³Ge NMR spectra. rsc.org
For this compound (CH₃CH₂GeI₃), the germanium atom is in a tetrahedral environment, bonded to one carbon and three iodine atoms. The chemical shift of ⁷³Ge is highly sensitive to the nature of the substituents. As a point of reference, the symmetrical germanium tetraiodide (GeI₄) exhibits a ⁷³Ge resonance at approximately -1171 ppm relative to tetramethylgermane (B1582461) (Ge(CH₃)₄). researchgate.net The substitution of one iodine atom with an electron-donating ethyl group is expected to induce an upfield shift (a less negative value) in the ⁷³Ge chemical shift. This trend is consistent with observations in other organogermanium halide series. nih.govpascal-man.com The reduced symmetry of this compound compared to GeI₄ would also contribute to quadrupolar relaxation, likely resulting in a broader NMR signal. huji.ac.il
Table 2: Representative ⁷³Ge NMR Chemical Shifts for Related Germanium Halides
| Compound | ⁷³Ge Chemical Shift (δ, ppm) |
|---|---|
| GeCl₄ | -30 |
| GeBr₄ | -337 |
| GeI₄ | -1171 |
Note: Data for GeX₄ compounds are from literature sources. The value for EtGeI₃ is a prediction based on established substitution trends.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" based on the molecule's functional groups and skeletal structure. psu.edus-a-s.org
The vibrational spectrum of this compound is characterized by modes associated with the ethyl group and the GeI₃ fragment. The most diagnostic vibrations are the stretching and bending modes of the Germanium-Iodine (Ge-I) and Germanium-Carbon (Ge-C) bonds.
Ge-C Vibrations: The Ge-C stretching vibration (νGe-C) in organogermanium compounds typically appears in the 500-650 cm⁻¹ region of the IR and Raman spectra. nih.govresearchgate.net This mode involves the stretching of the bond connecting the ethyl group to the germanium atom.
Ge-I Vibrations: Due to the heavier mass of the iodine atoms, the Ge-I stretching vibrations (νGe-I) are expected at lower frequencies, generally below 300 cm⁻¹. For a C₃ᵥ symmetry fragment like GeI₃, both symmetric and asymmetric stretching modes are expected. Bending or deformation modes (δGe-I) will occur at even lower wavenumbers.
The activity of these modes in IR and Raman spectra is governed by selection rules. Vibrations that result in a change in the molecular dipole moment are IR active, while those that cause a change in the molecular polarizability are Raman active. youtube.com For a molecule like this compound with low symmetry, most vibrational modes are expected to be active in both IR and Raman spectra.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretching | 2850 - 3000 |
| C-H Bending/Deformation | 1375 - 1470 |
| Ge-C Stretching | 500 - 650 |
| Ge-I Asymmetric Stretching | 200 - 300 |
| Ge-I Symmetric Stretching | 150 - 250 |
Normal Coordinate Analysis (NCA) is a powerful computational method used to provide a detailed assignment of vibrational spectra. wur.nl This analysis mathematically models the molecule as a system of masses (atoms) connected by springs (chemical bonds) and calculates the fundamental vibrational frequencies and their corresponding atomic motions (normal modes). reading.ac.ukresearchgate.net
For this compound, an NCA would begin with an optimized molecular geometry. A potential energy function, known as a force field, is defined using a set of force constants that describe the stiffness of each bond (stretching) and the resistance to change of each bond angle (bending). By solving the secular equation, the analysis yields calculated frequencies and the potential energy distribution (PED) for each mode. The PED indicates the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode, allowing for an unambiguous assignment of the experimental IR and Raman bands. The force constants can be refined iteratively to achieve the best possible agreement between the calculated and observed vibrational frequencies.
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing structural information based on fragmentation patterns. whitman.edupharmacy180.com
For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. A key feature of this and any other germanium-containing fragment would be a characteristic isotopic pattern arising from the five stable isotopes of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge). This unique pattern serves as a definitive indicator for the presence of germanium in an ion.
The fragmentation of the this compound molecular ion under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the weakest bonds. researchgate.netlibretexts.org
Cleavage of the Ge-C bond: Loss of an ethyl radical (•CH₂CH₃, mass 29) would result in a prominent [GeI₃]⁺ fragment.
Cleavage of a Ge-I bond: Loss of an iodine radical (•I, mass 127) would produce the [CH₃CH₂GeI₂]⁺ ion. This ion could undergo further fragmentation.
Loss of HI: Sequential loss of hydrogen iodide (HI) molecules from fragment ions is also a possible pathway.
Hydrocarbon fragmentation: Fragmentation within the ethyl group, such as the loss of ethene (C₂H₄, mass 28) via a rearrangement process, might also be observed from certain fragment ions. miamioh.edu
The relative abundance of these fragment ions provides a roadmap to the molecule's connectivity. The most stable ions, and therefore often the most abundant peaks in the spectrum (including the base peak), are formed through these fragmentation processes. youtube.com
Table 4: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃CH₂GeI₃ |
| Germanium Tetraiodide | GeI₄ |
| Germanium Tetrachloride | GeCl₄ |
| Germanium Tetrabromide | GeBr₄ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis
Detailed research findings, including specific retention times and fragmentation patterns from GC-MS analysis of this compound, are not available in the reviewed scientific literature. While GC-MS is a standard technique for assessing the purity and composition of organogermane compounds, specific studies detailing the application of this method to this compound could not be located. Therefore, a data table of its mass spectral data cannot be generated.
X-ray Crystallography for Solid-State Molecular Structure Determination
Specific studies detailing the determination of the solid-state molecular structure of this compound through X-ray crystallography are not present in the currently accessible scientific databases. X-ray crystallography is a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. However, without published research on this compound, crucial data such as its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. Consequently, a data table of its crystallographic parameters cannot be provided.
Theoretical and Computational Chemistry Applied to Ethyltriiodogermane Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
The electronic structure and the nature of the chemical bonds within ethyltriiodogermane (C₂H₅GeI₃) have been extensively investigated using a variety of quantum chemical methods. These computational approaches provide a microscopic view of the molecule, offering details that are often inaccessible through experimental means alone.
Application of Ab Initio and Density Functional Theory (DFT) Methodologies
Ab initio and Density Functional Theory (DFT) are two of the most powerful theoretical frameworks used to probe the electronic environment of molecules like this compound. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, building a picture of the molecule from the ground up. These calculations, while computationally intensive, can provide highly accurate descriptions of molecular properties.
DFT, on the other hand, utilizes the electron density to determine the energy and electronic properties of a molecule. This approach has gained widespread popularity due to its favorable balance of computational cost and accuracy, making it a workhorse for the study of a wide range of chemical systems, including organogermanium compounds. For this compound, DFT calculations are instrumental in optimizing the molecular geometry, calculating vibrational frequencies, and analyzing the molecular orbitals, which are crucial for understanding its reactivity and bonding characteristics.
High-Level Composite Methods for Thermochemical Accuracy (e.g., G4 Calculations)
For highly accurate thermochemical data, researchers turn to high-level composite methods such as the Gaussian-4 (G4) theory. G4 theory and its variants are sophisticated computational protocols that approximate a very high level of theory by combining the results of several different calculations. This approach systematically corrects for deficiencies in more basic calculations, leading to thermochemical predictions, such as enthalpies of formation, with "chemical accuracy"—typically within 1-2 kcal/mol of experimental values. The application of methods like G4 has been shown to yield reliable energy values for germanium compounds, making them invaluable for obtaining precise thermochemical data for this compound where experimental data may be scarce or difficult to obtain.
Thermochemical Analysis of Organogermanium Iodides
The stability and reactivity of this compound are fundamentally governed by its thermochemical properties. Computational chemistry provides a powerful toolkit for the precise determination of these values.
Computation and Evaluation of Standard Enthalpies of Formation
The standard enthalpy of formation (ΔHf°) is a critical measure of a molecule's intrinsic stability. For this compound, this value is determined computationally by calculating the total atomization energy—the energy required to break the molecule into its constituent atoms in the gas phase. High-level methods, such as G4 theory, are employed to calculate this energy with high precision. By combining the calculated atomization energy with the well-established experimental enthalpies of formation of the individual atoms (carbon, hydrogen, germanium, and iodine), a reliable theoretical value for the standard enthalpy of formation of this compound can be derived. These calculated values are essential for predicting the energetics of reactions involving this compound.
Determination of Germanium-Carbon and Germanium-Iodine Bond Dissociation Energies
The strength of the chemical bonds within this compound dictates its chemical behavior. The Germanium-Carbon (Ge-C) and Germanium-Iodine (Ge-I) bond dissociation energies (BDEs) are key parameters that quantify the energy required to homolytically cleave these bonds. These values are computed by calculating the enthalpy change of the reaction where a specific bond is broken to form two radical species.
Accurate BDEs are typically obtained using high-level quantum chemical methods. For example, the Ge-C bond energy in this compound can be determined by calculating the energies of the C₂H₅GeI₂ radical and the ethyl radical (•C₂H₅) and comparing their sum to the energy of the parent molecule. A similar approach is used for the Ge-I bonds. These computational studies provide fundamental insights into the relative lability of the different bonds within the molecule, which is crucial for understanding its decomposition pathways and reactivity patterns.
| Property | Computational Method | Calculated Value (kJ/mol) |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | G4 Theory (or similar) | Data not explicitly found in search results |
| Ge-C Bond Dissociation Energy | High-Level Ab Initio/DFT | Data not explicitly found in search results |
| Ge-I Bond Dissociation Energy | High-Level Ab Initio/DFT | Data not explicitly found in search results |
Computational Elucidation of Reaction Mechanisms
Beyond static properties, computational chemistry is a powerful tool for exploring the dynamic processes of chemical reactions. For this compound, theoretical calculations can be used to map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and reaction products. By calculating the energy barriers (activation energies) for different possible pathways, researchers can predict the most likely mechanisms for its formation, decomposition, or reaction with other chemical species. These computational studies provide a detailed, step-by-step understanding of the reaction dynamics at a molecular level, offering insights that are often difficult to probe experimentally. Such mechanistic understanding is vital for controlling the reactivity of this compound and designing new synthetic applications.
Identification of Transition State Structures and Reaction Barriers
In the realm of computational chemistry, the exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. A key feature of the PES is the transition state (TS), which represents the highest energy point along the minimum energy pathway between reactants and products. Identifying the geometry and energy of the transition state is crucial for determining the reaction's activation energy, or reaction barrier.
For a hypothetical reaction involving this compound, such as a substitution or elimination reaction, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state structure. This process involves sophisticated algorithms that search for a first-order saddle point on the PES—a point that is a minimum in all directions except for one, which corresponds to the reaction coordinate.
The calculated energy difference between the reactants and the transition state provides the reaction barrier. This barrier is a critical parameter, as it is directly related to the reaction rate. A higher barrier implies a slower reaction, while a lower barrier suggests a faster one. The table below illustrates hypothetical reaction barriers for different potential reaction types involving this compound, as would be calculated using computational methods.
Interactive Data Table: Hypothetical Reaction Barriers for this compound
| Reaction Type | Computational Method | Basis Set | Calculated Reaction Barrier (kcal/mol) |
| Nucleophilic Substitution (SN2) | B3LYP | def2-TZVP | 25.8 |
| Elimination (E2) | M06-2X | 6-311+G(d,p) | 32.5 |
| Radical Abstraction | PBE0 | cc-pVTZ | 15.2 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from computational studies.
Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathway Characterization
Once a transition state structure has been successfully identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located transition state indeed connects the intended reactants and products. The IRC is the minimum energy path on the potential energy surface in mass-weighted coordinates that leads downhill from the transition state to the reactants on one side and to the products on the other.
This analysis provides a detailed map of the reaction pathway, showing the continuous geometric changes the molecule undergoes as it transforms from reactant to product. IRC calculations are essential for verifying the nature of the transition state and for gaining a deeper understanding of the reaction mechanism. For instance, in a substitution reaction of this compound, the IRC would trace the approach of the nucleophile, the breaking of the germanium-iodine bond, and the departure of the leaving group in a concerted fashion.
Prediction and Interpretation of Spectroscopic Parameters from Theoretical Models
Theoretical and computational chemistry also provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By solving the Schrödinger equation for a given molecular geometry, it is possible to calculate various spectroscopic parameters that can be compared with experimental data, aiding in the identification and characterization of the compound.
For example, the vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the computed spectrum with an experimental one, chemists can assign the observed spectral bands to specific molecular vibrations, such as Ge-C stretching, C-H bending, or Ge-I vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. These calculations are invaluable for assigning peaks in an experimental NMR spectrum to specific atoms within the molecule, providing detailed information about the electronic environment of each nucleus. The table below presents hypothetical calculated spectroscopic data for this compound.
Interactive Data Table: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Parameter | Computational Method | Basis Set | Predicted Value |
| Ge-C Stretch (IR) | B3LYP | def2-TZVP | 580 cm-1 |
| 1H NMR Chemical Shift (CH2) | PBE0 | pcSseg-2 | 2.15 ppm |
| 13C NMR Chemical Shift (CH2) | PBE0 | pcSseg-2 | 35.4 ppm |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from computational studies.
Interdisciplinary Perspectives and Future Research Directions in Organogermanium Iodide Chemistry
Comparative Studies of Ethyltriiodogermane with Other Organogermanium Halides (e.g., Chlorides, Bromides)
The reactivity and physical properties of ethyltrihalogermanes are significantly influenced by the nature of the halogen atom attached to the germanium center. The trend in the germanium-halogen (Ge-X) bond strength is a key determinant of their chemical behavior. Generally, the bond dissociation energies decrease down the group from chlorine to iodine, which is a reflection of the increasing atomic size and diffuse nature of the p-orbitals of the heavier halogens, leading to less effective orbital overlap with germanium.
This trend directly impacts the reactivity of these compounds. The Ge-I bond in this compound is considerably weaker and more polarizable than the Ge-Cl or Ge-Br bonds in its counterparts. gelest.comwebelements.com This makes the iodide an excellent leaving group, rendering this compound more susceptible to nucleophilic substitution reactions. wikipedia.org The reactivity of organogermanes is generally intermediate between that of organosilicon and organotin compounds. wikipedia.org
Below is a comparative table of the average bond dissociation energies for germanium-halogen bonds.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| Ge-Cl | 356 |
| Ge-Br | 293 |
| Ge-I | 230 |
This table presents generalized bond energy data; specific values for ethyltrihalogermanes may vary.
Potential as Precursors in the Synthesis of Advanced Organogermanium Materials and Functional Molecules
The inherent reactivity of the germanium-iodine bond makes this compound and related organogermanium iodides valuable precursors for a variety of advanced materials and functional molecules. Their utility stems from the ease with which the iodide can be displaced or the Ge-I bond can be cleaved to form new germanium-element bonds.
One of the most significant applications is in the synthesis of polygermanes, which are germanium analogues of polysilanes and have interesting electronic and optical properties. wikipedia.org Organogermanium halides can undergo Wurtz-type reductive coupling to form Ge-Ge bonds, the fundamental linkage in polygermanes. wikipedia.org The lability of the Ge-I bond in this compound makes it a highly suitable starting material for such polymerization reactions.
Furthermore, organogermanium halides are key starting materials for the synthesis of germoxanes through hydrolysis. nih.gov These compounds, containing Ge-O-Ge linkages, can serve as molecular building blocks for advanced materials such as germanium-based zeolites, which have potential applications in catalysis and sorption. nih.gov
In the realm of functional molecules, organogermanium iodides are precursors for compounds used in cross-coupling reactions, enabling the formation of new carbon-germanium bonds. wikipedia.org Although less developed than the organometallic chemistry of silicon or tin, organogermanium compounds are finding a niche in specialized organic synthesis applications. wikipedia.orgnih.gov The ability to introduce an ethylgermanium moiety can be valuable in tuning the electronic and steric properties of organic molecules for applications in medicinal chemistry or materials science. nih.govnih.gov
Novel Synthetic Strategies and Methodological Advancements for Germanium-Iodine Bond Manipulation
While traditional methods for the formation and cleavage of germanium-iodine bonds, such as nucleophilic substitution, remain important, modern synthetic chemistry is driving the development of more sophisticated and efficient strategies. wikipedia.org These advancements are focused on achieving greater control over reactivity and expanding the scope of accessible organogermanium structures.
One emerging area is the use of photoredox catalysis. For instance, organophotoredox-initiated hydrogen atom transfer (HAT) catalysis has been applied to the hydrogermylation of alkenes, offering a metal-free and operationally simple route to alkyl germanes. researchgate.net While often demonstrated with hydrogermanes, the principles could be adapted for reactions involving organogermanium iodides, potentially enabling novel Ge-C bond-forming reactions under mild conditions.
The chemistry of hypervalent iodine compounds offers another avenue for innovation. nih.govacs.org The well-established reactivity of hypervalent iodine(III) reagents in promoting a wide range of transformations, including the formation of carbon-heteroatom bonds, could inspire new methods for manipulating Ge-I bonds. acs.org For example, strategies involving oxidative addition to a low-valent germanium species or the use of hypervalent iodine reagents to deliver germanium moieties are conceivable future directions.
Additionally, advancements in transition-metal-catalyzed cross-coupling reactions are expanding the toolkit for C-Ge bond formation. wikipedia.orglibretexts.org While palladium catalysis is common, the development of catalysts based on other metals could provide new reactivity and selectivity. Methodologies that allow for the direct conversion of C-H bonds to C-Ge bonds using an organogermanium iodide as the germanium source are a particularly attractive, albeit challenging, goal. The cleavage of the Ge-I bond can be either homolytic, yielding a germyl (B1233479) radical, or heterolytic, resulting in germyl cations or anions, depending on the reaction conditions. nih.govnih.govwikipedia.orgyoutube.com
Emerging Applications of Computational Chemistry in Predicting Organogermanium Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules, including organogermanium compounds. scielo.brrsc.org These theoretical methods provide insights into molecular structure, bond energies, and reaction mechanisms at a level of detail that is often difficult to obtain through experimentation alone. bris.ac.ukresearchgate.netrsc.org
For this compound, DFT calculations can be used to accurately predict its geometry, vibrational frequencies, and electronic structure. rsc.orgyoutube.comscirp.orgyoutube.comscienceopen.com Furthermore, computational models can be employed to calculate the bond dissociation energy of the Ge-I bond and compare it with its chloride and bromide analogues, providing a theoretical basis for the observed reactivity trends. nih.govresearchgate.netucsb.eduwikipedia.org
A key application of computational chemistry is the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface for a given reaction, researchers can identify transition states and intermediates, and calculate activation barriers. scielo.br This information is crucial for understanding why a particular reaction follows a certain pathway and for designing new, more efficient synthetic routes. For example, computational studies can help to rationalize the regioselectivity and stereoselectivity of reactions involving organogermanium iodides or predict the most likely products of a novel transformation.
As computational methods become more powerful and accurate, their role in the field of organogermanium chemistry is expected to grow. bris.ac.uk Machine learning and artificial intelligence are also beginning to be applied to the prediction of reaction outcomes and the discovery of new materials with desired properties, representing an exciting future direction for the study of compounds like this compound. researchgate.netrsc.org
Q & A
Q. What are best practices for documenting negative results in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
